3-(4-Ethoxyphenyl)-3-[(2-phenylbutanoyl)amino]propanoic acid
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Overview
Description
3-(4-Ethoxyphenyl)-3-[(2-phenylbutanoyl)amino]propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound features a phenyl ring substituted with an ethoxy group and an amide linkage to a phenylbutanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-3-[(2-phenylbutanoyl)amino]propanoic acid typically involves multi-step organic reactions. One possible synthetic route could include:
Ethylation of Phenol: The starting material, 4-hydroxyacetophenone, can be ethylated using ethyl bromide in the presence of a base like potassium carbonate.
Formation of Amide: The ethylated product can then be reacted with 2-phenylbutanoyl chloride in the presence of a base like triethylamine to form the amide linkage.
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group or the phenyl ring.
Reduction: Reduction reactions can target the carbonyl group in the amide linkage.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like bromine or nitric acid for halogenation or nitration, respectively.
Major Products
Oxidation: Products may include carboxylic acids or quinones.
Reduction: Products may include alcohols or amines.
Substitution: Products may include halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Studied for potential biological activities such as anti-inflammatory or antimicrobial properties.
Medicine
Pharmaceuticals: Potential use in drug development for treating various diseases.
Industry
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-3-[(2-phenylbutanoyl)amino]propanoic acid would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating biochemical pathways. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-3-[(2-phenylbutanoyl)amino]propanoic acid: Similar structure with a methoxy group instead of an ethoxy group.
3-(4-Ethoxyphenyl)-3-[(2-phenylpropanoyl)amino]propanoic acid: Similar structure with a phenylpropanoyl group instead of a phenylbutanoyl group.
Uniqueness
The presence of the ethoxy group and the specific amide linkage in 3-(4-Ethoxyphenyl)-3-[(2-phenylbutanoyl)amino]propanoic acid may confer unique chemical properties, such as specific reactivity patterns or biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C21H25NO4 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-3-(2-phenylbutanoylamino)propanoic acid |
InChI |
InChI=1S/C21H25NO4/c1-3-18(15-8-6-5-7-9-15)21(25)22-19(14-20(23)24)16-10-12-17(13-11-16)26-4-2/h5-13,18-19H,3-4,14H2,1-2H3,(H,22,25)(H,23,24) |
InChI Key |
SQHAZDASRNOZBN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)OCC |
solubility |
47.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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